molecular formula C19H19N B7479738 N-benzyl-1-naphthylethylamine

N-benzyl-1-naphthylethylamine

Cat. No.: B7479738
M. Wt: 261.4 g/mol
InChI Key: ZPUKIQVKLCRTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-naphthylethylamine is an organic compound that belongs to the class of benzylamines It features a benzyl group attached to a naphthylethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-1-naphthylethylamine can be synthesized through a two-step process involving the reaction of benzaldehyde with a primary amine to form an imine, followed by hydrogenation of the imine. The reaction conditions typically involve the use of a water-miscible solvent and a catalyst containing metals from groups 8 to 10 of the Periodic Table .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of optimized reaction conditions to ensure high yield and purity. The imine formation and subsequent hydrogenation are carried out in a controlled environment to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-naphthylethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce different amine derivatives .

Scientific Research Applications

N-benzyl-1-naphthylethylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: This compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-benzyl-1-naphthylethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-1-naphthylethylamine include other benzylamines and naphthalene derivatives. Examples include N-benzyl-α-methylbenzylamine and various naphthylamines.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a benzyl group with a naphthylethylamine structure makes it a versatile compound with diverse applications in research and industry .

Properties

IUPAC Name

N-benzyl-2-naphthalen-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-2-7-16(8-3-1)15-20-14-13-18-11-6-10-17-9-4-5-12-19(17)18/h1-12,20H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUKIQVKLCRTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 ml of methanol and 350 mmol of 1-naphthylethylamine are initially taken and 350 mmol of benzaldehyde are added dropwise at 24° C. in the course of 15 minutes. Stirring is effected for 6 hours at 24° C., the completeness of the iminization is checked by GC, 0.5 g of Pd/C (10% by weight) is added and the crude mixture is hydrogenated with hydrogen for 5 hours at atmospheric pressure. A sample is taken and the composition is investigated by GC analysis.
Quantity
350 mmol
Type
reactant
Reaction Step One
Quantity
350 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.